molecular formula C22H23N3O4 B2835349 4-benzoyl-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one CAS No. 380864-82-4

4-benzoyl-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2835349
CAS No.: 380864-82-4
M. Wt: 393.443
InChI Key: CDMBHVHZMCFRFN-UHFFFAOYSA-N
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Description

4-benzoyl-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole core substituted with benzoyl, hydroxy, morpholinoethyl, and pyridinyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrrole Core: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Substitution Reactions:

    Reaction Conditions: These reactions generally require controlled temperatures, specific solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., Lewis acids).

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include continuous flow reactors, automated synthesis systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The morpholinoethyl group can be substituted with other amines or alkyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), Acetic acid.

    Reduction: Sodium borohydride, Lithium aluminum hydride.

    Substitution: Alkyl halides, Amines, Catalysts like palladium on carbon.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of new substituted derivatives.

Scientific Research Applications

4-benzoyl-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzoyl-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating biological pathways. For example, the pyridinyl group may interact with metal ions in enzymes, affecting their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    4-benzoyl-3-hydroxy-1-(2-piperidinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one: Similar structure but with a piperidinoethyl group instead of morpholinoethyl.

    4-benzoyl-3-hydroxy-1-(2-dimethylaminoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one: Contains a dimethylaminoethyl group.

Uniqueness

The presence of the morpholinoethyl group in 4-benzoyl-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one provides unique steric and electronic properties, potentially enhancing its binding affinity and specificity for certain biological targets compared to similar compounds.

Biological Activity

The compound 4-benzoyl-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule characterized by a unique combination of functional groups, which suggests significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Features

The compound features:

  • Benzoyl group : Enhances lipophilicity and potential enzyme interaction.
  • Hydroxyl group : Contributes to antioxidant properties.
  • Morpholinoethyl side chain : May influence receptor binding and pharmacokinetics.
  • Pyridine ring : Known for diverse biological activities including antimicrobial and anticancer effects.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

Activity TypeMechanism of ActionReferences
AntimicrobialInhibition of bacterial cell wall synthesis
AntioxidantScavenging free radicals and reactive oxygen species
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Pharmacological Studies

Pharmacological studies have demonstrated that this compound exhibits promising results in various assays:

  • Antimicrobial Activity :
    • The compound showed significant activity against a range of bacterial strains, with minimum inhibitory concentrations (MIC) reported as low as 0.8 µg/mL for certain pathogens, indicating strong antibacterial properties .
  • Antioxidant Properties :
    • In vitro assays demonstrated that the compound effectively scavenges free radicals, suggesting its potential use as an antioxidant agent in therapeutic applications .
  • Anticancer Effects :
    • Studies indicated that the compound induces apoptosis in cancer cell lines, with mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins. It has shown effectiveness against lung adenocarcinoma cells with IC50 values around 62.5 µg/mL .
  • Anti-inflammatory Effects :
    • The compound reduced the production of pro-inflammatory cytokines in cellular models, highlighting its potential role in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial effects.
  • Receptor Interaction : It is believed to interact with various receptors, modulating their activity and influencing cellular responses.
  • Gene Expression Modulation : The compound may alter gene expression profiles related to oxidative stress and inflammation, enhancing its therapeutic potential.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

  • A study on pyrrole derivatives demonstrated enhanced anticancer activity compared to their precursors, suggesting that modifications like those found in this compound can significantly improve efficacy .
  • Research on similar benzoyl derivatives indicated significant antimicrobial properties, supporting the hypothesis that structural diversity contributes to enhanced biological activity .

Properties

IUPAC Name

(4E)-4-[hydroxy(phenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-pyridin-3-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c26-20(16-5-2-1-3-6-16)18-19(17-7-4-8-23-15-17)25(22(28)21(18)27)10-9-24-11-13-29-14-12-24/h1-8,15,19,26H,9-14H2/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTDCXKLHALABW-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCN2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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